3-Ethylhexan-1-ol

説明

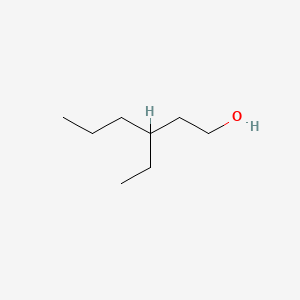

Structure

3D Structure

特性

IUPAC Name |

3-ethylhexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-8(4-2)6-7-9/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWJDXKGQVEZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961425 | |

| Record name | 3-Ethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41065-95-6 | |

| Record name | Hexan-1-ol, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041065956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Ethylhexan-1-ol

This technical guide provides an in-depth overview of 3-Ethylhexan-1-ol, a valuable chemical compound with applications in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, and analytical methodologies.

Chemical Identity and Nomenclature

This compound is a primary alcohol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] It is a chiral molecule and can exist as two different stereoisomers, (3R)-3-ethylhexan-1-ol and (3S)-3-ethylhexan-1-ol.[3][4]

Common synonyms for this compound include:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

| Property | Value | Source |

| Molecular Formula | C8H18O | [1][3][4][5] |

| Molecular Weight | 130.23 g/mol | [1][3][4] |

| Boiling Point | 179.2°C at 760 mmHg | [6] |

| Density | 0.821 g/cm³ | [6] |

| Refractive Index | 1.426 | [6] |

| Exact Mass | 130.135765193 Da | [1][3] |

| XLogP3-AA (LogP) | 2.9 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | 1 | [3][4] |

| Rotatable Bond Count | 5 | [3][4] |

| Topological Polar Surface Area | 20.2 Ų | [1][3] |

Experimental Protocols

Proposed Synthesis via Grignard Reagent:

A potential synthetic route to this compound involves the reaction of a Grignard reagent with an appropriate aldehyde, followed by acidic workup. For instance, the reaction of propylmagnesium bromide with pentanal would yield 3-ethylhexan-3-ol, a tertiary alcohol. To obtain the primary alcohol, this compound, a different strategy such as the hydroboration-oxidation of 3-ethylhex-1-ene would be a suitable approach.

General Analytical Methodology:

The analysis of this compound can be performed using standard analytical techniques for volatile organic compounds. A general workflow would involve:

-

Sample Preparation: For samples in a complex matrix, a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or dichloromethane (B109758) can be employed to isolate the analyte.

-

Chromatographic Separation: Gas chromatography (GC) is a suitable technique for separating this compound from other components in the sample. A non-polar or medium-polarity capillary column would be appropriate.

-

Detection and Quantification: Mass spectrometry (MS) coupled with GC (GC-MS) allows for the identification and quantification of this compound based on its mass spectrum and retention time.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Chemical classification of this compound.

Caption: General analytical workflow for this compound.

References

- 1. How to synthesis Leaf alcohol?_Chemicalbook [chemicalbook.com]

- 2. This compound | C8H18O | CID 181687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unraveling the Mystery of 3-Sulfanylhexan-1-ol: The Evolution of Methodology for the Analysis of Precursors to 3-Sulfan… [ouci.dntb.gov.ua]

- 4. env.go.jp [env.go.jp]

- 5. Page loading... [guidechem.com]

- 6. mdpi.com [mdpi.com]

Physical properties of 3-Ethylhexan-1-ol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Ethylhexan-1-ol, specifically its boiling point and density. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

This compound is an organic compound with the chemical formula C8H18O. A clear understanding of its physical characteristics is essential for its proper handling, application, and process design.

Quantitative Data Summary

The primary physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 179.2 | °C | at 760 mmHg[1] |

| Density | 0.821 | g/cm³[1] | Standard Conditions |

Experimental Protocols

Accurate determination of physical properties is paramount in scientific research. The following sections detail the standard methodologies for measuring the boiling point and density of organic liquids like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For organic compounds, distillation-based methods are standard.

Methodology: ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids

This test method is a standardized procedure for determining the distillation range of volatile organic liquids.[2][3]

Apparatus:

-

Distillation flask

-

Condenser

-

Heating mantle or bath

-

Calibrated thermometer or temperature probe

-

Receiving graduate cylinder

Procedure:

-

A 100 mL sample of the liquid is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is correctly positioned to measure the temperature of the vapor.

-

The sample is heated, and the temperature is recorded at the point when the first drop of condensate falls from the condenser into the receiving cylinder (initial boiling point).

-

Heating is continued, and the temperature is monitored as the liquid distills.

-

The final boiling point is the temperature at which the last of the liquid evaporates from the bottom of the flask.

For a pure compound like this compound, the boiling range should be very narrow.

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Methodology: ASTM D1217 - Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer

This method provides a highly accurate means of determining the density of liquids.[1]

Apparatus:

-

Bingham Pycnometer (a glass flask with a precisely determined volume)

-

Analytical balance

-

Constant-temperature bath

-

Thermometer

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with the sample liquid (this compound), taking care to avoid air bubbles.

-

The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark, and any excess liquid is removed.

-

The pycnometer and its contents are re-weighed.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Logical Relationships of Physical Properties

The physical properties of a compound are intrinsically linked to its molecular structure. The following diagram illustrates the conceptual relationship for this compound.

References

Spectroscopic Analysis of 3-Ethylhexan-1-ol: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylhexan-1-ol, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental spectroscopic data for this compound, this document utilizes data from its structural isomer, 2-Ethylhexan-1-ol, as a detailed illustrative example for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide presents quantitative data in structured tables, details the experimental protocols for each analytical technique, and includes a visual representation of the spectroscopic analysis workflow.

Introduction

This compound is an eight-carbon primary alcohol with the chemical formula C₈H₁₈O. Its structural elucidation and characterization are crucial for its application in various chemical and pharmaceutical contexts. Spectroscopic techniques such as NMR, IR, and MS are fundamental in confirming the identity and purity of such organic compounds. This guide outlines the expected spectroscopic features and provides a framework for the analytical process.

Spectroscopic Data (Illustrative Example: 2-Ethylhexan-1-ol)

The following sections summarize the key spectroscopic data obtained for 2-Ethylhexan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | d | 2H | -CH₂-OH |

| ~1.5 | m | 1H | -CH(CH₂OH)- |

| ~1.2-1.4 | m | 8H | -CH₂- (butyl and ethyl chains) |

| ~0.9 | t | 6H | -CH₃ (butyl and ethyl chains) |

Note: The hydroxyl proton (-OH) signal can be broad and its chemical shift is variable depending on concentration and solvent.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~65.5 | -CH₂-OH |

| ~42.5 | -CH(CH₂OH)- |

| ~30.0, ~29.5, ~23.5, ~23.0 | -CH₂- (butyl and ethyl chains) |

| ~14.0, ~11.0 | -CH₃ (butyl and ethyl chains) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for 2-Ethylhexan-1-ol would be recorded as a neat liquid film.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~2960, ~2930, ~2870 | Strong | C-H stretch (alkane) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes fragmentation of the molecule, providing a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 130 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 83 | High | [M - C₂H₅ - H₂O]⁺ |

| 57 | High | [C₄H₉]⁺ (Butyl fragment) |

| 43 | High | [C₃H₇]⁺ (Propyl fragment) |

| 31 | Moderate | [CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid alcohol (approximately 0.5-1.0 mL) is placed in a 5 mm NMR tube. A deuterated solvent (e.g., CDCl₃) can be added to provide a lock signal, although for a neat sample, an external lock may be used.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width is set to cover the expected range (typically 0-220 ppm).

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.

-

Sample Preparation: A single drop of the neat liquid alcohol is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample spectrum is then recorded. The instrument typically scans the mid-IR range (4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) coupled with a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Sample Introduction: The liquid sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized before ionization.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Data Presentation: The mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound like this compound.

An In-Depth Technical Guide to the Solubility of 3-Ethylhexan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethylhexan-1-ol in various organic solvents. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates its expected solubility based on the known behavior of structurally similar C8 alcohols, such as 2-ethylhexanol and 1-octanol. Furthermore, it offers detailed experimental protocols for the precise quantitative determination of its solubility, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Core Principles of Solubility

This compound (C₈H₁₈O) is a branched-chain primary alcohol. Its solubility is governed by its molecular structure, which features a polar hydroxyl (-OH) group and a nonpolar eight-carbon alkyl chain. This amphiphilic nature dictates its interaction with different solvents based on the "like dissolves like" principle. The hydroxyl group can participate in hydrogen bonding with polar solvents, while the alkyl chain favors interactions with nonpolar molecules through van der Waals forces.

Generally, alcohols with shorter carbon chains are readily soluble in polar solvents like water. However, as the length of the carbon chain increases, the nonpolar character of the molecule becomes more dominant, leading to decreased solubility in polar solvents and increased solubility in nonpolar organic solvents.[1]

Predicted Solubility Profile of this compound

Based on the properties of its isomer, 2-ethylhexanol, this compound is expected to be miscible with most common organic solvents but will have very limited solubility in water.[2] The following table summarizes the predicted solubility of this compound in a range of organic solvent classes. "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase.

| Solvent Class | Representative Solvents | Predicted Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible |

Experimental Protocols for Solubility Determination

Precise and reproducible experimental methods are crucial for determining the quantitative solubility of this compound. The following protocols describe both a qualitative assessment of miscibility and a rigorous quantitative method using gas chromatography.

Qualitative Miscibility Assessment

This method provides a rapid, visual determination of whether this compound is miscible with a given solvent at room temperature.

Materials:

-

This compound

-

A range of organic solvents (see table above)

-

Small, clear glass test tubes with stoppers

-

Pipettes or graduated cylinders

Procedure:

-

To a clean, dry test tube, add 2 mL of the chosen organic solvent.

-

Add 2 mL of this compound to the same test tube.

-

Stopper the test tube and invert it gently 5-10 times to mix the contents.

-

Allow the mixture to stand for at least 5 minutes.

-

Visually inspect the test tube for the presence of a single, clear, homogeneous phase or two distinct layers.

-

Miscible: A single, clear phase indicates that this compound is miscible with the solvent.

-

Immiscible or Partially Soluble: The presence of two distinct layers or a cloudy/turbid appearance indicates immiscibility or partial solubility.

-

Quantitative Solubility Determination by Gas Chromatography (GC)

This method is employed to determine the exact concentration of this compound in a solvent in which it is partially soluble, or to confirm miscibility by analyzing the composition of a prepared mixture. The following is a general procedure that can be adapted based on available equipment and specific solvent properties.

Materials and Equipment:

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a polar capillary column like a DB-WAX for alcohol analysis)

-

Autosampler or manual syringe for injection

-

Volumetric flasks and pipettes

-

Analytical balance

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Internal standard (e.g., another alcohol with a distinct retention time, such as heptanol)

Procedure:

Part A: Preparation of Calibration Standards

-

Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest in a volumetric flask to create a concentrated stock solution (e.g., 10,000 µg/mL).

-

Prepare a Stock Internal Standard (IS) Solution: Prepare a stock solution of the internal standard in the solvent in a separate volumetric flask (e.g., 10,000 µg/mL).

-

Prepare Calibration Standards: Create a series of calibration standards by diluting the this compound stock solution with the solvent in volumetric flasks. Each calibration standard should also contain a constant, known concentration of the internal standard. A typical calibration range might be from 10 µg/mL to 1000 µg/mL.[3]

Part B: Sample Preparation (for partially soluble systems)

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

Allow the mixture to stand undisturbed at the same constant temperature until the two phases (if present) have clearly separated.

-

Carefully withdraw an aliquot from the solvent phase, ensuring no droplets of the undissolved this compound are included. Centrifugation can aid in phase separation.

-

Add a known amount of the internal standard to the aliquot. If necessary, dilute the sample with the pure solvent to bring the concentration of this compound within the range of the calibration curve.

Part C: GC Analysis

-

Set up the GC with an appropriate temperature program for the inlet, column, and detector to achieve good separation of the solvent, internal standard, and this compound peaks.

-

Inject the prepared calibration standards into the GC to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Inject the prepared sample(s) into the GC.

-

Using the peak area ratios from the sample chromatograms and the calibration curve, determine the concentration of this compound in the solvent.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Caption: Workflow for Qualitative Miscibility Testing.

Caption: Workflow for Quantitative Solubility by GC.

References

An In-Depth Technical Guide to the Health and Safety of 3-Ethylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 3-Ethylhexan-1-ol, compiled from available safety data sheets, toxicological databases, and scientific literature. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Chemical and Physical Properties

This compound is a branched-chain alcohol with the molecular formula C8H18O.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41065-95-6 | [1][2][3] |

| Molecular Formula | C8H18O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 188-189 °C | |

| Flash Point | 149°F | [4] |

| Density | 0.821 g/cm³ | [5] |

| Water Solubility | Insoluble | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.9 | [3] |

Toxicological Data

The toxicological profile of this compound and its structural isomer, 2-ethylhexan-1-ol, has been evaluated in various studies. A summary of the key quantitative toxicological data is provided in the following tables.

Acute Toxicity

Table 2: Acute Toxicity of 2-Ethylhexan-1-ol (a structural isomer of this compound)

| Endpoint | Species | Route | Value | Guideline | Reference |

| LD50 | Rat (male) | Oral | 2,047 mg/kg | OECD TG 401 | [6] |

| LD50 | Rat | Dermal | > 3,000 mg/kg | [6] | |

| LC50 | Rat (male and female) | Inhalation (vapour) | 0.89 - 5.3 mg/L (4 h) | OECD TG 403 | [6] |

Ecotoxicity

Table 3: Ecotoxicity of 2-Ethylhexan-1-ol

| Endpoint | Species | Duration | Value | Guideline | Reference |

| LC50 | Leuciscus idus (Golden orfe) | 96 h | 17.1 mg/L | OECD TG 203 | [6] |

| EC50 (Immobilization) | Daphnia magna (Water flea) | 48 h | 39 mg/L | Regulation (EC) No. 440/2008, Annex, C.2 | [6] |

| ErC50 (Growth inhibition) | Desmodesmus subspicatus (Green algae) | 72 h | 16.6 mg/L | Regulation (EC) No. 440/2008, Annex, C.3 | [6] |

| NOEC (Chronic) | Danio rerio (Zebra fish) | 30 d | 0.193 mg/L | OECD TG 210 | [6] |

| NOEC (Chronic) | Daphnia magna (Water flea) | 21 d | 1.06 mg/L | OECD TG 211 | [6] |

Hazard Identification and Classification

Based on available data for the structurally similar 2-ethylhexan-1-ol, the following GHS hazard classifications are indicated:

-

Flammable liquids: Category 4[6]

-

Acute toxicity (Inhalation): Category 4[6]

-

Specific target organ toxicity - single exposure (Respiratory system): Category 3[6][7]

-

Hazardous to the aquatic environment, long-term hazard: Category 3[6]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals like this compound are outlined in the OECD Guidelines for the Testing of Chemicals. Below are summaries of the methodologies for key toxicity endpoints.

Acute Oral Toxicity (as per OECD TG 401)

The acute oral toxicity of a substance is typically determined in a rodent species, most commonly the rat.

-

Principle: The test substance is administered in a single dose by gavage to a group of fasted animals.

-

Methodology:

-

Animal Model: Young adult rats (e.g., Sprague-Dawley or Wistar strain), typically of one sex, are used.

-

Group Size: At least 5 animals per dose group.

-

Dosing: The substance is administered using a stomach tube or suitable intubation cannula. For liquids, it can be administered undiluted or diluted in a suitable vehicle.

-

Dose Levels: At least three dose levels are used to obtain a dose-response curve and enable the calculation of an LD50 value.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

-

Acute Inhalation Toxicity (as per OECD TG 403)

This test assesses the potential health hazards from short-term exposure to a substance via inhalation.

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period.

-

Methodology:

-

Animal Model: The rat is the preferred species.

-

Group Size: Typically 5 animals of each sex per concentration group.

-

Exposure: Exposure is usually for 4 hours. The concentration of the test substance in the chamber is monitored.

-

Concentration Levels: A limit test at a high concentration or a series of concentrations may be used to determine the LC50.

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.

-

Parameters Monitored: Clinical observations, body weight, and gross pathology at the end of the study are recorded.

-

Acute Fish Toxicity (as per OECD TG 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.

-

Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.

-

Methodology:

-

Test Species: Recommended species include zebrafish (Danio rerio) or golden orfe (Leuciscus idus).

-

Group Size: At least 7 fish per test concentration.

-

Test Concentrations: At least five concentrations in a geometric series are used.

-

Exposure Duration: 96 hours.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 (median lethal concentration) is calculated.

-

Potential Mechanism of Toxicity: PPARα Activation

While direct studies on the specific signaling pathways affected by this compound are limited, evidence from structurally related compounds, such as 2-ethylhexanol, strongly suggests a potential mechanism involving the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[8][9] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism, particularly in the liver.

Activation of PPARα by xenobiotics can lead to a phenomenon known as peroxisome proliferation, characterized by an increase in the size and number of peroxisomes in hepatocytes.[8][10] This can be accompanied by the induction of enzymes involved in fatty acid oxidation. While this is an adaptive metabolic response, chronic and potent activation can lead to hepatotoxicity in rodents.

The following diagram illustrates the proposed signaling pathway for PPARα activation and its downstream effects.

Handling and Safety Precautions

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling this compound to minimize exposure.

First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation. The toxicological profile, largely inferred from its structural isomer 2-ethylhexan-1-ol, suggests moderate acute toxicity upon inhalation and low acute toxicity via oral and dermal routes. It is also considered harmful to aquatic life with long-lasting effects. A likely mechanism of toxicity, particularly in the liver, involves the activation of the nuclear receptor PPARα, leading to peroxisome proliferation and altered lipid metabolism. Adherence to proper handling procedures and the use of appropriate personal protective equipment are essential to minimize the risks associated with this compound. Further research is warranted to fully elucidate the specific toxicological properties and mechanistic pathways of this compound.

References

- 1. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signalling pathways in alcohol-induced liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H18O | CID 181687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Signalling pathways in alcohol-induced liver inflammation: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling mechanisms in alcoholic liver injury: Role of transcription factors, kinases and heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Down-regulated expression of PPARalpha target genes, reduced fatty acid oxidation and altered fatty acid composition in the liver of mice transgenic for hTNFalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. Peroxisome proliferation due to di (2-ethylhexyl) adipate, 2-ethylhexanol and 2-ethylhexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. monographs.iarc.who.int [monographs.iarc.who.int]

An In-depth Technical Guide to (R)-3-Ethylhexanol and (S)-3-Ethylhexanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Ethylhexanol and (S)-3-Ethylhexanol are chiral secondary alcohols that hold potential as versatile building blocks in asymmetric synthesis, particularly within the pharmaceutical and fine chemical industries. The stereochemistry of a molecule is a critical determinant of its biological activity, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the synthesis, resolution, analysis, and potential applications of the (R) and (S) enantiomers of 3-ethylhexanol, with a focus on methodologies relevant to drug development and research.

While specific biological activities and large-scale applications for these particular enantiomers are not extensively documented in publicly available literature, this guide draws upon established principles and methodologies for chiral secondary alcohols to provide a foundational understanding for researchers.

Physicochemical Properties

The distinct three-dimensional arrangement of atoms in (R)- and (S)-3-Ethylhexanol gives rise to their unique optical activities, while their other physical properties are largely identical. A summary of their key physicochemical properties is presented below.

| Property | (R)-3-Ethylhexanol | (S)-3-Ethylhexanol | Racemic 3-Ethylhexan-1-ol |

| IUPAC Name | (3R)-3-ethylhexan-1-ol[1] | (3S)-3-ethylhexan-1-ol[2] | This compound[3][4] |

| Molecular Formula | C₈H₁₈O[1] | C₈H₁₈O[2] | C₈H₁₈O[3][4] |

| Molecular Weight | 130.23 g/mol [1] | 130.23 g/mol [2] | 130.23 g/mol [3] |

| CAS Number | Not available | Not available | 41065-95-6[3][4] |

| Boiling Point | ~179.2 °C at 760 mmHg (estimated) | ~179.2 °C at 760 mmHg (estimated) | 179.2 °C at 760 mmHg[5] |

| Density | ~0.821 g/cm³ (estimated) | ~0.821 g/cm³ (estimated) | 0.821 g/cm³[5] |

| Specific Rotation [α] | Not specified in literature | Not specified in literature | 0 |

| XLogP3-AA | 2.9 (Computed)[1] | 2.9 (Computed)[2] | 2.9 (Computed)[3] |

| Topological Polar Surface Area | 20.2 Ų (Computed)[1][2] | 20.2 Ų (Computed)[1][2] | 20.2 Ų (Computed)[3] |

Note: Experimental boiling point and density are for the racemic mixture. Values for the individual enantiomers are expected to be very similar. Specific rotation is a key differentiating property for enantiomers but has not been reported in the reviewed literature for these specific compounds.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)- and (S)-3-Ethylhexanol can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Synthesis of Racemic this compound

A common route for the synthesis of this compound involves the reduction of 3-ethylhexan-1-al. A general synthetic workflow is outlined below.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a widely employed and highly effective method for separating enantiomers of secondary alcohols. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

A general workflow for the lipase-catalyzed kinetic resolution of racemic this compound is depicted below.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General)

This protocol is a generalized procedure based on common practices for the enzymatic resolution of secondary alcohols. Optimization of enzyme choice, acyl donor, solvent, and reaction time is crucial for achieving high enantioselectivity for 3-ethylhexanol.

-

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL))

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene, or solvent-free)

-

Molecular sieves (optional, to maintain anhydrous conditions)

-

-

Procedure:

-

To a solution of racemic this compound (1 equivalent) in the chosen organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Add the acyl donor (1.1-1.5 equivalents).

-

Stir the mixture at a controlled temperature (e.g., 25-40 °C).

-

Monitor the reaction progress by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

-

Filter off the immobilized enzyme for potential reuse.

-

Remove the solvent under reduced pressure.

-

Separate the unreacted alcohol enantiomer from the esterified enantiomer using column chromatography.

-

Hydrolyze the separated ester (e.g., using NaOH in methanol/water) to obtain the other alcohol enantiomer.

-

Purify the resulting alcohol by extraction and distillation or chromatography.

-

Analytical Methods for Enantiomeric Purity

The determination of enantiomeric excess (ee) is critical in the synthesis and application of chiral compounds. Chiral gas chromatography is a suitable method for the analysis of volatile compounds like 3-ethylhexanol.

Experimental Protocol: Chiral Gas Chromatography (General)

-

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., based on modified cyclodextrins like Chirasil-DEX CB).[6]

-

-

Sample Preparation (Optional Derivatization):

-

While direct analysis may be possible, derivatization to the corresponding acetate or trifluoroacetate (B77799) esters can improve resolution and peak shape.[6]

-

To derivatize, react the alcohol with an excess of acetic anhydride (B1165640) or trifluoroacetic anhydride in the presence of a catalyst (e.g., pyridine).

-

-

GC Conditions (Typical):

-

Injector Temperature: 230-250 °C

-

Detector Temperature: 250-275 °C

-

Carrier Gas: Hydrogen or Helium

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60-80 °C and ramping up to 180-200 °C. The specific program will need to be optimized for the chosen column and derivative.

-

Injection: Split mode.

-

-

Analysis:

-

The two enantiomers will have different retention times on the chiral column.

-

Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

-

Biological Activity and Potential Applications in Drug Development

While specific studies on the biological activity of (R)- and (S)-3-Ethylhexanol are limited, the broader class of chiral secondary alcohols and C8 alcohols exhibit a range of biological effects.

Antimicrobial Activity

Long-chain alcohols are known to possess antimicrobial properties. Studies on various C8 alcohols have demonstrated activity against a range of bacteria. The efficacy and mechanism of action can be influenced by the carbon chain length and isomeric structure. It is plausible that (R)- and (S)-3-Ethylhexanol may exhibit enantioselective antimicrobial activity, a phenomenon observed in other chiral secondary alcohols.[7] Further research is needed to determine the minimum inhibitory concentrations (MIC) of each enantiomer against relevant bacterial and fungal strains.

Cytotoxicity

Short-chain alcohols can induce cytotoxicity through various mechanisms, including disruption of cell membranes and interference with cellular metabolism.[8] Any potential therapeutic application of 3-ethylhexanol enantiomers would require a thorough evaluation of their cytotoxic profiles against relevant human cell lines to establish a therapeutic window.

Role as Chiral Building Blocks

Enantiomerically pure secondary alcohols are valuable intermediates in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). They can be used to introduce a specific stereocenter into a target molecule, which is crucial for achieving the desired pharmacological activity. The hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions. While there are no specific examples in the literature of (R)- or (S)-3-Ethylhexanol being used in the synthesis of a marketed drug, their structural motif makes them potentially useful starting materials for the synthesis of novel chemical entities.

The general importance of chiral building blocks in drug development is illustrated below.

Conclusion

(R)-3-Ethylhexanol and (S)-3-Ethylhexanol represent a pair of chiral building blocks with potential for application in asymmetric synthesis. While specific data on their experimental properties and biological activities are scarce, this guide provides a framework for their synthesis, resolution, and analysis based on established methodologies for similar chiral secondary alcohols. For researchers and professionals in drug development, these compounds offer opportunities for the creation of novel chiral molecules. Further investigation into their specific biological profiles and utility as pharmaceutical intermediates is warranted to fully realize their potential.

References

- 1. (r)-3-Ethylhexanol | C8H18O | CID 90225708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (s)-3-Ethylhexanol | C8H18O | CID 89037213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H18O | CID 181687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 41065-95-6 | this compound [chemindex.com]

- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synthesis of 3-Ethylhexan-1-ol: A Historical and Technical Guide

An in-depth exploration into the discovery, historical synthesis, and modern preparative methods of 3-Ethylhexan-1-ol, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction

This compound, a branched primary alcohol with the chemical formula C₈H₁₈O, has garnered interest in various chemical and pharmaceutical applications due to its unique structural characteristics. Its discovery and the evolution of its synthesis provide a fascinating case study in the development of organic chemical manufacturing. This technical guide delves into the historical context of its synthesis, details key experimental protocols, and presents quantitative data to offer a thorough understanding of its preparation.

Historical Perspective and Discovery

The precise moment of the first synthesis of this compound is not definitively documented in readily available historical records. However, its synthesis is intrinsically linked to the broader development of methods for producing branched-chain alcohols in the late 19th and early 20th centuries. The pioneering work on the aldol (B89426) condensation and the subsequent Guerbet reaction laid the foundational principles for the creation of such molecules.

The Guerbet reaction, discovered by Marcel Guerbet in the late 19th century, provided a direct route to higher branched alcohols from primary alcohols under basic conditions at elevated temperatures. While the initial work focused on the dimerization of butanol to 2-ethylhexanol, the underlying principles of base-catalyzed self-condensation of alcohols were applicable to the synthesis of a variety of branched alcohols, including this compound, likely from the condensation of butan-1-ol and ethanol (B145695) or through a mixed Guerbet reaction.

Early explorations into Grignard reactions in the early 20th century also opened a versatile pathway for the targeted synthesis of specific alcohol isomers. The reaction of an appropriate Grignard reagent with an aldehyde or epoxide would have provided a reliable, albeit more stoichiometrically demanding, method for the laboratory-scale synthesis of this compound.

Key Synthesis Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The primary methods include the Guerbet reaction, Grignard synthesis, and the reduction of 3-ethylhexanoic acid or its derivatives.

The Guerbet Reaction

The Guerbet reaction offers a direct pathway to this compound from lower molecular weight alcohols. A plausible route involves the condensation of n-butanol with ethanol in the presence of a suitable catalyst.

Experimental Protocol:

A typical laboratory-scale Guerbet reaction for the synthesis of this compound would involve the following steps:

-

Catalyst Preparation: A bifunctional catalyst, often a combination of a dehydrogenation/hydrogenation component (e.g., copper, nickel, or a noble metal) and a basic component (e.g., sodium butoxide, potassium hydroxide), is prepared or sourced.

-

Reaction Setup: A high-pressure autoclave reactor is charged with n-butanol, ethanol, and the catalyst.

-

Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen. The mixture is heated to a temperature typically in the range of 180-250°C and stirred vigorously for several hours. The pressure is maintained throughout the reaction.

-

Work-up and Purification: After cooling, the reactor is depressurized, and the reaction mixture is filtered to remove the catalyst. The filtrate is then subjected to fractional distillation to separate the unreacted starting materials, byproducts, and the desired this compound.

Quantitative Data Summary:

| Parameter | Value |

| Reactants | n-Butanol, Ethanol |

| Catalyst | Copper chromite / Sodium Butoxide |

| Temperature | 200 - 230 °C |

| Pressure | 50 - 100 atm (H₂) |

| Reaction Time | 6 - 12 hours |

| Typical Yield | 40 - 60% |

Grignard Synthesis

The Grignard reaction provides a more controlled and versatile method for the synthesis of this compound. A common approach involves the reaction of ethylmagnesium bromide with butyraldehyde (B50154).

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

-

Reaction with Aldehyde: Once the Grignard reagent is formed, a solution of butyraldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel while maintaining the reaction mixture at a low temperature (e.g., 0°C) using an ice bath.

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure.

Quantitative Data Summary:

| Parameter | Value |

| Reactants | Ethylmagnesium bromide, Butyraldehyde |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temp. | 0 °C to room temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 70 - 85% |

Reduction of 3-Ethylhexanoic Acid or its Esters

Another viable route to this compound is the reduction of 3-ethylhexanoic acid or its corresponding esters. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer is charged with a suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere.

-

Addition of Substrate: A solution of 3-ethylhexanoic acid or an ester thereof (e.g., ethyl 3-ethylhexanoate) in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at a controlled rate to manage the exothermic reaction, often at 0°C.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period to ensure complete reduction.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential and slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water (Fieser work-up).

-

Purification: The resulting precipitate of aluminum salts is filtered off, and the organic filtrate is dried over an anhydrous drying agent. The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation.

Quantitative Data Summary:

| Parameter | Value |

| Reactant | 3-Ethylhexanoic Acid or its ester |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temp. | 0 °C to reflux |

| Reaction Time | 1 - 3 hours |

| Typical Yield | > 90% |

Signaling Pathways and Reaction Mechanisms

The synthesis of this compound via the described methods involves distinct and well-understood reaction mechanisms.

Guerbet Reaction Pathway

The Guerbet reaction proceeds through a four-step sequence:

-

Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

-

Aldol Condensation: Two aldehyde molecules undergo a base-catalyzed aldol condensation.

-

Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

-

Hydrogenation: The unsaturated aldehyde is then hydrogenated to the final branched alcohol.

Caption: Guerbet reaction pathway for this compound synthesis.

Grignard Synthesis Workflow

The Grignard synthesis involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon of the aldehyde.

Caption: Workflow for the Grignard synthesis of this compound.

Reduction of 3-Ethylhexanoic Acid Logical Relationship

The reduction of a carboxylic acid to a primary alcohol with LiAlH₄ is a direct transformation.

Caption: Logical steps in the reduction of 3-Ethylhexanoic Acid.

Conclusion

The synthesis of this compound has evolved from the early principles of alcohol condensation and organometallic chemistry to a set of well-defined and efficient laboratory and potential industrial methods. The Guerbet reaction, Grignard synthesis, and reduction of carboxylic acid derivatives each offer distinct advantages in terms of control, yield, and scalability. This guide provides a comprehensive overview of the historical context, detailed experimental protocols, and mechanistic understanding necessary for researchers and professionals working with this versatile branched alcohol.

The Elusive Natural Presence of 3-Ethylhexan-1-ol: A Survey of Current Scientific Literature

A comprehensive review of scientific databases and literature reveals a significant lack of evidence for the natural occurrence of 3-ethylhexan-1-ol and its derivatives in biological systems. While structurally similar compounds are abundant in nature, this compound itself appears to be primarily of synthetic origin and is not a recognized natural product.

This technical overview addresses the current state of knowledge regarding the natural presence of this compound. Despite extensive searches for its occurrence in plants, insects, and microorganisms, there is no substantive data to suggest it is a naturally biosynthesized compound. Scientific literature is rich with information on related C6 and C8 alcohols, most notably cis-3-hexen-1-ol (B126655) (commonly known as leaf alcohol), which is a ubiquitous green leaf volatile emitted by most plants. However, the specific branched-chain structure of this compound is not reported as a product of known biosynthetic pathways in organisms.

Absence in Natural Compound Databases

Prominent databases of natural products and metabolomics do not list this compound as a constituent of any organism. The PubChem database, for instance, provides extensive information on the chemical and physical properties of this compound and its stereoisomers, but lacks any entries linking it to natural sources or biological activities.

Confusion with Structurally Related Natural Alcohols

It is crucial to distinguish this compound from other naturally occurring isomers and related compounds. The initial broad searches often lead to information about:

-

cis-3-Hexen-1-ol: A well-documented C6 alcohol responsible for the characteristic smell of freshly cut grass. It plays a significant role in plant-insect interactions and is produced via the lipoxygenase pathway.

-

3-Hexanol: Another C6 alcohol found in some fruits and plants.

-

2-Ethyl-1-hexanol: A C8 alcohol that is a common industrial chemical. While some of its esters, like di(2-ethylhexyl) phthalate, are widespread environmental contaminants and can be found in organisms, their presence is attributed to pollution rather than natural synthesis.

The lack of data on the natural occurrence of this compound prevents the creation of a detailed technical guide on this specific topic as originally requested. The core requirements for quantitative data, experimental protocols, and signaling pathway diagrams cannot be fulfilled due to the absence of primary research in this area.

Alternative Focus: cis-3-Hexen-1-ol as a Well-Characterized Natural Analog

Given the scarcity of information on this compound, we propose a shift in focus to the closely related and extensively studied natural compound, cis-3-hexen-1-ol . A comprehensive technical guide on the natural occurrence, biosynthesis, and biological roles of cis-3-hexen-1-ol can be provided, which would align with the detailed requirements of the original request, including:

-

Quantitative Data: Tables summarizing the emission rates of cis-3-hexen-1-ol from various plant species under different conditions.

-

Experimental Protocols: Detailed methodologies for the extraction, identification, and quantification of cis-3-hexen-1-ol from biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS).

-

Signaling Pathways and Workflows: Graphviz diagrams illustrating the lipoxygenase pathway for the biosynthesis of green leaf volatiles, including cis-3-hexen-1-ol, as well as experimental workflows for its analysis.

Should this alternative be of interest, a detailed guide on the natural occurrence of cis-3-hexen-1-ol and its derivatives can be prepared to meet the specified technical and visualization requirements.

Methodological & Application

Synthesis of 3-Ethylhexan-1-ol from Butyraldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Ethylhexan-1-ol, a branched primary alcohol with applications in fine chemical synthesis and as a precursor for various functionalized molecules. While a direct single-step synthesis from butyraldehyde (B50154) is not straightforward due to the regioselectivity of common condensation reactions, a robust and high-yielding multi-step synthesis is presented. This protocol outlines a crossed aldol (B89426) condensation of propanal and butyraldehyde to form the key intermediate, 2-ethyl-2-hexenal (B1232207), followed by its complete hydrogenation to yield the target molecule, this compound. This method provides a clear and reproducible pathway for obtaining the desired isomer.

Reaction Scheme

The overall synthetic strategy involves two main stages:

-

Crossed Aldol Condensation: Propanal and butyraldehyde undergo a base-catalyzed crossed aldol condensation. Under controlled conditions, the enolate of propanal acts as the nucleophile, attacking the carbonyl carbon of butyraldehyde. The resulting aldol addition product readily dehydrates to form 2-ethyl-2-hexenal.

-

Hydrogenation: The intermediate, 2-ethyl-2-hexenal, is then subjected to catalytic hydrogenation to reduce both the carbon-carbon double bond and the aldehyde functional group to yield this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Typical Yield (%) |

| 1 | Crossed Aldol Condensation | Propanal, Butyraldehyde, Sodium Hydroxide (B78521) | - | 20-30 | Atmospheric | 4-6 | 75-85 (of 2-ethyl-2-hexenal) |

| 2 | Hydrogenation | 2-Ethyl-2-hexenal, Hydrogen | Ni-Cu/silica | 120-140 | 30-35 | 4-6 | >95 |

Experimental Protocols

Part 1: Synthesis of 2-Ethyl-2-hexenal via Crossed Aldol Condensation

This procedure details the base-catalyzed crossed aldol condensation of propanal and butyraldehyde.

Materials:

-

Propanal

-

Butyraldehyde

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide (10% aqueous solution). Cool the flask in an ice bath.

-

A mixture of propanal (1.0 equivalent) and butyraldehyde (1.2 equivalents) is added slowly to the cooled NaOH solution via the dropping funnel with vigorous stirring over a period of 1-2 hours, maintaining the temperature between 20-30°C.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 2-4 hours to ensure the completion of the reaction. The formation of an organic layer should be observed.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

The crude 2-ethyl-2-hexenal is then purified by vacuum distillation.

Part 2: Synthesis of this compound via Hydrogenation

This protocol describes the catalytic hydrogenation of 2-ethyl-2-hexenal to the target alcohol.[1]

Materials:

-

2-Ethyl-2-hexenal (from Part 1)

-

Ni-Cu/silica catalyst

-

Ethanol (solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Filtration apparatus

Procedure:

-

In a high-pressure autoclave, dissolve the purified 2-ethyl-2-hexenal (1.0 equivalent) in ethanol.

-

Add the Ni-Cu/silica catalyst (typically 5-10% by weight of the substrate).

-

Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 30-35 bar.

-

Heat the reaction mixture to 120-140°C with vigorous stirring.

-

Maintain these conditions for 4-6 hours, monitoring the hydrogen uptake to determine the reaction's completion.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent (ethanol) can be removed from the filtrate using a rotary evaporator.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product of high purity.

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Synthesis of 3-Ethylhexan-1-ol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of 3-Ethylhexan-1-ol, a primary alcohol, utilizing a Grignard reaction. The described methodology involves the formation of a Grignard reagent from an alkyl halide, followed by a nucleophilic attack on an epoxide to extend the carbon chain and introduce the hydroxyl group. This reaction is a powerful tool for carbon-carbon bond formation.[1][2] This application note includes a comprehensive experimental procedure, tabulated data for reagents, and visual diagrams of the reaction pathway and experimental workflow to serve as a practical guide for laboratory synthesis.

Reaction Scheme

The synthesis is a two-step process. First, the Grignard reagent, (2-ethylbutyl)magnesium bromide, is prepared from 1-bromo-2-ethylbutane (B1346692) and magnesium metal in anhydrous ether. Second, the Grignard reagent reacts with ethylene (B1197577) oxide, followed by an acidic workup, to yield the target primary alcohol, this compound.

Step 1: Grignard Reagent Formation CH3CH2CH(CH2CH3)CH2Br + Mg --(anhydrous Et2O)--> CH3CH2CH(CH2CH3)CH2MgBr

Step 2: Reaction with Ethylene Oxide and Workup CH3CH2CH(CH2CH3)CH2MgBr + C2H4O (ethylene oxide) --> Intermediate Alkoxide --(H3O+)--> CH3CH2CH(CH2CH3)CH2CH2OH

Data Presentation

The following table summarizes the reagents required for the synthesis, their physical properties, and the calculated amounts for a representative reaction scale.

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Molar Equiv. | Amount (moles) | Mass (g) | Volume (mL) |

| Magnesium Turnings | 24.31 | N/A | 1.1 | 0.11 | 2.67 | N/A |

| 1-Bromo-2-ethylbutane | 165.07 | 1.22 | 1.0 | 0.10 | 16.51 | 13.53 |

| Ethylene Oxide | 44.05 | N/A | 1.2 | 0.12 | 5.29 | N/A |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | Solvent | N/A | N/A | ~200 |

| Product | ||||||

| This compound | 130.23 | 0.832 | --- | Theoretical: 0.10 | Theoretical: 13.02 | Theoretical: 15.65 |

Experimental Protocols

Safety Precautions:

-

All procedures must be conducted in a well-ventilated fume hood.

-

Anhydrous diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby.

-

Grignard reagents are moisture-sensitive and can be pyrophoric.[2] All glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere (e.g., dry nitrogen or argon).

-

Ethylene oxide is a toxic and flammable gas. Handle with extreme caution.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part 1: Preparation of (2-ethylbutyl)magnesium bromide

-

Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel. Fit the top of the condenser and the dropping funnel with gas adapters connected to a nitrogen or argon line with an oil bubbler outlet.

-

Drying: Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture and allow it to cool to room temperature.[3]

-

Reagent Charging: Place magnesium turnings (2.67 g, 0.11 mol) into the reaction flask. Add 50 mL of anhydrous diethyl ether.

-

Initiation: In the dropping funnel, prepare a solution of 1-bromo-2-ethylbutane (16.51 g, 0.10 mol) in 80 mL of anhydrous diethyl ether. Add approximately 10 mL of this solution to the stirred magnesium suspension. If the reaction does not start within a few minutes (indicated by cloudiness and gentle bubbling), add a small crystal of iodine to initiate the reaction.[3][4]

-

Grignard Formation: Once the reaction has initiated, add the remaining 1-bromo-2-ethylbutane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution should be a cloudy, grayish-brown mixture, which is the Grignard reagent. Allow the solution to cool to room temperature.

Part 2: Reaction with Ethylene Oxide

-

Cooling: Cool the Grignard reagent solution to 0 °C using an ice-water bath.

-

Ethylene Oxide Addition: Ethylene oxide (5.29 g, 0.12 mol) is a gas at room temperature. It should be carefully condensed at low temperature and dissolved in 50 mL of cold, anhydrous diethyl ether. This solution should be added slowly and dropwise to the vigorously stirred Grignard reagent via the dropping funnel. Maintain the internal reaction temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

Part 3: Workup and Purification

-

Quenching: Slowly pour the reaction mixture into a 1 L beaker containing 200 g of crushed ice and 100 mL of saturated aqueous ammonium (B1175870) chloride solution.[5] Stir until the ice has melted and the magnesium salts have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Washing: Combine all the organic layers and wash them with 100 mL of saturated sodium chloride (brine) solution.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[4]

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Reaction Pathway Diagram

Caption: Synthetic pathway for this compound via Grignard reaction.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for 3-Ethylhexan-1-ol in Plasticizer Synthesis

Introduction

3-Ethylhexan-1-ol is a branched-chain C8 alcohol that serves as a valuable precursor in the synthesis of various ester-based plasticizers. These plasticizers are essential additives used to enhance the flexibility, durability, and processability of polymers, most notably polyvinyl chloride (PVC).[1] The esterification of this compound with various carboxylic acids or their anhydrides yields high-molecular-weight esters that can effectively function as primary or secondary plasticizers. Common classes of plasticizers derived from such alcohols include phthalates, adipates, trimellitates, and benzoates.[1][2]

This document provides detailed application notes on the synthesis of plasticizers using this compound and experimental protocols for their synthesis and performance evaluation, targeted towards researchers in polymer chemistry and material science.

Application Notes

Synthesis Pathway: Esterification

The primary method for synthesizing plasticizers from this compound is direct esterification. This reaction involves combining the alcohol with a suitable carboxylic acid or anhydride (B1165640) in the presence of an acid catalyst.[3] The reaction is a reversible equilibrium, and to drive it towards the product side, the water formed as a byproduct must be continuously removed.[4][5]

Common acids and anhydrides used include:

-

Phthalic Anhydride: For the synthesis of di(3-ethylhexyl) phthalate (B1215562) (D3EHP).

-

Adipic Acid: For the synthesis of di(3-ethylhexyl) adipate (B1204190) (D3EHA), a plasticizer known for conferring good low-temperature properties.[1]

-

Trimellitic Anhydride: For producing tri(3-ethylhexyl) trimellitate (T3ETM), a low-volatility plasticizer suitable for high-temperature applications.[1]

Catalysts such as p-toluenesulfonic acid (p-TSA), sulfuric acid, or organometallic compounds like tetraisopropyl titanate are typically employed to accelerate the reaction.[3][5][6] The reaction is generally carried out at elevated temperatures, often between 150°C and 220°C.[5]

Expected Performance and Properties

Plasticizers derived from this compound are expected to exhibit performance characteristics comparable to those derived from its well-studied isomer, 2-ethylhexanol, such as Di(2-ethylhexyl) phthalate (DEHP) and Di(2-ethylhexyl) adipate (DOA).[1] The branching at the C3 position may influence properties such as volatility, migration resistance, and plasticizing efficiency.

The performance of a plasticizer is evaluated based on several key metrics after it is incorporated into a polymer matrix like PVC.[7] These include mechanical properties, thermal stability, and resistance to extraction or migration.

Data Presentation

The following tables summarize typical performance data for PVC plasticized with esters of a structural isomer, 2-ethylhexanol. This data serves as a benchmark for evaluating newly synthesized this compound-based plasticizers.

Table 1: Comparative Mechanical Properties of Plasticized PVC (60 phr Plasticizer)

| Property | PVC with Di(2-ethylhexyl) Phthalate (DEHP) | PVC with Di(2-ethylhexyl) Adipate (DOA) |

|---|---|---|

| Tensile Strength (MPa) | 20 - 25 | 18 - 23 |

| Elongation at Break (%) | 300 - 400 | 350 - 450 |

| Hardness (Shore A) | 80 - 90 | 75 - 85 |

Source: Data synthesized from general knowledge on common plasticizers.[1][7]

Table 2: Comparative Thermal and Low-Temperature Properties

| Property | PVC with Di(2-ethylhexyl) Phthalate (DEHP) | PVC with Di(2-ethylhexyl) Adipate (DOA) |

|---|---|---|

| Glass Transition Temp. (Tg), °C | -40 to -50 | -60 to -70 |

| Volatility (Weight Loss %, 24h @ 100°C) | 1.0 - 1.5 | 1.5 - 2.5 |

| Migration into Hexane (Weight Loss %) | 5 - 10 | 10 - 15 |

Source: Data synthesized from general knowledge on common plasticizers.[1][8]

Diagrams and Workflows

References

- 1. kinampark.com [kinampark.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. article.aascit.org [article.aascit.org]

- 5. US5880310A - Process for producing plasticizer esters - Google Patents [patents.google.com]

- 6. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application of 3-Ethylhexan-1-ol in Fragrance Formulation: A Theoretical and Evaluative Framework

Introduction

3-Ethylhexan-1-ol is a primary alcohol with the chemical formula C8H18O. While structurally related to other C8 alcohols that find use in the fragrance industry, such as the more common 2-Ethylhexan-1-ol, which is primarily used as a solvent and plasticizer and possesses a faint floral or rosy scent, there is a notable lack of documented application of this compound as a fragrance ingredient in perfumery literature and industry databases. Its odor profile and sensory data are not well-established.

This document provides a theoretical framework and evaluative protocols for assessing the potential of this compound as a novel ingredient in fragrance formulations. The provided methodologies are standard industry practices for the characterization and evaluation of new aroma chemicals.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties of this compound is presented below. These properties are essential for understanding its potential behavior in fragrance formulations, including its volatility, solubility, and stability.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Number | 41065-95-6 | [2][3] |

| Appearance | No data available | |

| Odor Profile | Not documented in fragrance literature | |

| Boiling Point | No data available | |

| Vapor Pressure | No data available | |

| Solubility | No data available | |

| LogP (o/w) | 2.9 | [1] |

Experimental Protocols for Fragrance Evaluation

The following protocols are designed to systematically evaluate the potential of a novel chemical entity, such as this compound, for use in fragrance formulations.

Protocol 1: Olfactory Evaluation of Pure this compound

Objective: To determine the fundamental odor characteristics of this compound.

Materials:

-

This compound (high purity, >99%)

-

Ethanol (B145695) (perfumer's grade, odorless)

-

Dipropylene glycol (DPG)

-

Glass vials

-

Perfumery smelling strips

Procedure:

-

Prepare a 10% dilution of this compound in ethanol.

-

Prepare a 10% dilution of this compound in DPG.

-

Dip a clean smelling strip into the pure, undiluted this compound. Allow the solvent to evaporate for a few seconds.

-

Evaluate the odor at different time intervals (top note, mid note, base note) over a period of 24 hours. Record detailed odor descriptors, including family (e.g., floral, woody, fruity), facets (e.g., green, spicy, powdery), intensity, and substantivity.

-

Repeat the evaluation with the 10% dilutions in ethanol and DPG to assess the impact of the solvent on the odor profile.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the key odor-active components and any potential impurities in the this compound sample.

Materials:

-

Gas chromatograph coupled with an olfactometry port

-

Appropriate GC column (e.g., DB-5, HP-INNOWax)

-

Helium (carrier gas)

-

This compound sample

Procedure:

-

Inject a diluted sample of this compound into the GC-MS/O system.

-